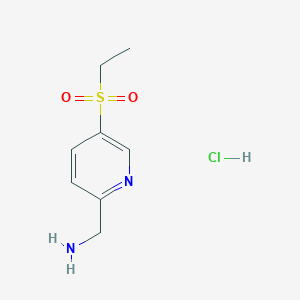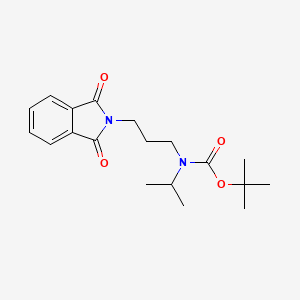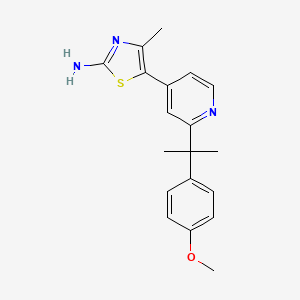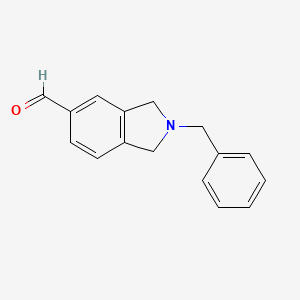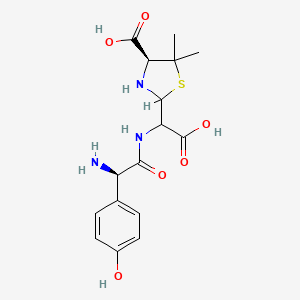dimethylsilane CAS No. 1334207-87-2](/img/structure/B1412448.png)
[(6-Azidohexyl)oxy](tert-butyl)dimethylsilane
Overview
Description
(6-Azidohexyl)oxydimethylsilane is a chemical compound with the molecular formula C12H27N3OSi and a molecular weight of 257.45 g/mol. This compound is known for its unique structure, which includes an azido group attached to a hexyl chain, linked to a tert-butyl-dimethylsilane moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Azidohexyl)oxydimethylsilane typically involves the reaction of 6-bromohexanol with sodium azide to form 6-azidohexanol. This intermediate is then reacted with tert-butyl-dimethylsilyl chloride in the presence of a base such as imidazole or triethylamine to yield the final product.
Industrial Production Methods
While specific industrial production methods for (6-Azidohexyl)oxydimethylsilane are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(6-Azidohexyl)oxydimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming amines or other nitrogen-containing compounds.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen in the presence of a catalyst.
Click Chemistry: The azido group is highly reactive in click chemistry, particularly in the Huisgen cycloaddition reaction with alkynes to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, solvents like dimethylformamide (DMF), and moderate temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Click Chemistry: Copper(I) catalysts, alkynes, and solvents like tetrahydrofuran (THF) or water.
Major Products Formed
Amines: From reduction of the azido group.
Triazoles: From click chemistry reactions with alkynes.
Scientific Research Applications
(6-Azidohexyl)oxydimethylsilane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Utilized in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Industry: Employed in surface modification processes to enhance material properties
Mechanism of Action
The mechanism of action of (6-Azidohexyl)oxydimethylsilane is primarily based on the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes, forming stable triazole rings. This reactivity is harnessed in click chemistry for bioconjugation and material science applications. The tert-butyl-dimethylsilane moiety provides stability and hydrophobicity, making the compound suitable for various applications.
Comparison with Similar Compounds
(6-Azidohexyl)oxydimethylsilane can be compared with other similar compounds, such as:
Tert-Butyl(4-iodobutoxy)dimethylsilane: This compound has an iodo group instead of an azido group, making it suitable for different types of substitution reactions.
6-Azidohexanol: Lacks the tert-butyl-dimethylsilane moiety, making it less hydrophobic and less stable in certain applications.
The uniqueness of (6-Azidohexyl)oxydimethylsilane lies in its combination of an azido group with a tert-butyl-dimethylsilane moiety, providing both reactivity and stability.
Properties
IUPAC Name |
6-azidohexoxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27N3OSi/c1-12(2,3)17(4,5)16-11-9-7-6-8-10-14-15-13/h6-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTNMDKPWZLZBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27N3OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



